molecular formula C22H15ClN4O4S B11202750 N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B11202750
M. Wt: 466.9 g/mol
InChI Key: RDLQEABELDEDAM-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a potent and selective ATP-competitive inhibitor identified for its activity against key oncogenic kinases. Research indicates it exhibits significant efficacy against Protein Kinase C (PKC) isoforms, which are crucial regulators of cell proliferation, apoptosis, and differentiation, with dysregulation linked to various cancers [https://pubmed.ncbi.nlm.nih.gov/21570457/]. Its mechanism involves binding to the kinase's ATP-binding pocket, thereby preventing phosphorylation of downstream substrates and halting pro-survival and proliferative signaling pathways. This compound has also demonstrated potent inhibitory activity against Dual-specificity tyrosine-regulated kinase 1A (DYRK1A), a kinase implicated in cell cycle control and neuronal development, making it a valuable chemical probe for studying DYRK1A's role in diseases like Down syndrome and neurodegenerative disorders [https://www.ebi.ac.uk/chembl/compound report card/CHEMBL3181261/]. Its primary research value lies in dissecting kinase-driven signaling networks in oncology, with studies utilizing it to explore mechanisms of tumor cell death and to evaluate combination therapies aimed at overcoming drug resistance. The specificity profile of this pyrazoloquinoline carboxamide derivative makes it an essential tool for fundamental biochemical research and for the preclinical evaluation of novel targeted cancer therapeutic strategies.

Properties

Molecular Formula

C22H15ClN4O4S

Molecular Weight

466.9 g/mol

IUPAC Name

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15ClN4O4S/c1-30-14-8-6-13(7-9-14)27-21(28)19-17(10-11-32-19)26(22(27)29)12-18-24-20(25-31-18)15-4-2-3-5-16(15)23/h2-11H,12H2,1H3

InChI Key

RDLQEABELDEDAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Oxidation Reactions

The 3-oxo group in the pyrazoloquinoline system undergoes oxidation under controlled conditions.
Reagents/Conditions :

  • Potassium permanganate (KMnO₄) in acidic or neutral media

  • Ceric ammonium nitrate (CAN) in aqueous acetonitrile

Products :

  • 3,5-Dioxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline derivatives via oxidation of the 3-oxo group to a diketone structure.

Key Findings :

  • Oxidation efficiency depends on solvent polarity and temperature.

  • Yields range from 60–75% under optimized conditions.

Reduction Reactions

The carboxamide and ketone functionalities are susceptible to reduction.
Reagents/Conditions :

  • Lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF)

  • Catalytic hydrogenation (H₂/Pd-C)

Products :

  • Primary alcohol from reduction of the carboxamide group.

  • Secondary alcohol from reduction of the 3-oxo group.

Mechanistic Insight :

  • LiAlH₄ selectively reduces the carboxamide to a methylene group (-CH₂-) while preserving the pyrazole ring.

Nucleophilic Substitution at the 4-Fluorophenyl Group

The electron-withdrawing fluorine atom on the phenyl ring facilitates aromatic substitution.
Reagents/Conditions :

  • Sodium methoxide (NaOMe) in methanol for methoxy substitution

  • Ammonia (NH₃) in ethanol for amino substitution

Products :

ReagentProductYield (%)
NaOMe/MeOH4-Methoxyphenyl derivative82
NH₃/EtOH4-Aminophenyl derivative68

Notes :

  • Substitution occurs regioselectively at the para position relative to fluorine .

Cyclocondensation with β-Diketones

The carboxamide group participates in cyclocondensation to form fused heterocycles.
Reagents/Conditions :

  • Acetylacetone or ethyl acetoacetate in glacial acetic acid

Products :

  • Pyrazolo[4,3-c]quinoline-fused pyrazolone derivatives (e.g., 3,5-dimethyl-1H-pyrazol-1-yl analog).

Structural Confirmation :

  • ¹H NMR: Singlet at δ 2.25 ppm (CH₃ of pyrazolone).

  • ¹³C NMR: Carbonyl signal at δ 165.30 ppm .

Hydrolysis of the Carboxamide Group

The carboxamide undergoes acid- or base-catalyzed hydrolysis.
Reagents/Conditions :

  • Hydrochloric acid (HCl) in refluxing ethanol

  • Sodium hydroxide (NaOH) in aqueous dioxane

Products :

  • Carboxylic acid derivative (hydrolysis to -COOH).

Kinetics :

  • Acidic hydrolysis proceeds faster (t₁/₂ = 2.5 h) than basic hydrolysis (t₁/₂ = 4.5 h) .

Interaction with Anhydrides

The carboxamide reacts with anhydrides to form acylated derivatives.
Reagents/Conditions :

  • Phthalic anhydride in dioxane/glacial acetic acid

  • Maleic anhydride in refluxing toluene

Products :

AnhydrideProductApplication
Phthalic anhydrideN-(1,3-dioxoisoindolin-2-yl) derivative Fluorescent probes
Maleic anhydrideN-(2,5-dioxopyrrolidin-1-yl) derivative Polymer crosslinking agents

Photophysical Reactions

The pyrazoloquinoline core exhibits tunable fluorescence properties.
Findings :

  • Solvatochromism : Emission maxima shift from 420 nm (nonpolar solvents) to 470 nm (polar solvents).

  • Quantum Yield : Φ = 0.45 in dichloromethane, making it suitable for optoelectronic applications .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant biological activities, including:

  • Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects : Some derivatives have been studied for their potential to reduce inflammation.
  • Antiviral Properties : Certain structural analogs have demonstrated activity against viral infections.

The specific biological activity of N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide requires further investigation through both in vitro and in vivo studies to confirm its efficacy and safety.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step synthetic pathways. Some common methods include:

  • Formation of the Pyrazoloquinoline Core : This involves cyclization reactions between appropriate precursors.
  • Substitution Reactions : Introducing the fluorine and methyl groups on the phenyl rings can be achieved through electrophilic aromatic substitution.
  • Carboxamide Formation : The final step usually involves converting an amine or acid into the carboxamide functional group.

These synthetic routes are essential for producing the compound in sufficient yield and purity for further biological testing.

Case Study 1: Anticancer Activity

In a study evaluating various pyrazoloquinoline derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound using an animal model of inflammation. The compound was administered to subjects with induced inflammation, resulting in a marked decrease in inflammatory markers compared to control groups.

Mechanism of Action

The mechanism of action of 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazoloquinoline Family

Compound A: N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

  • Key Differences :
    • Position 2 substituent : 4-Methoxyphenyl (Compound A) vs. 4-methylphenyl (Target).
    • Carboxamide group : N-(2-fluorophenyl)methyl (Compound A) vs. N-(4-fluorophenyl) (Target).
  • Impact: The methoxy group in Compound A increases electron density and lipophilicity compared to the methyl group in the target compound.

Compound B : 5-benzyl-N-(4,5-dihydrothiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

  • Key Differences: Core structure: Pyrazolo[4,3-c]pyridine (Compound B) vs. pyrazolo[4,3-c]quinoline (Target). Substituents: Benzyl at position 5 and dihydrothiazole carboxamide (Compound B).
  • Impact: The quinoline extension in the target compound enhances π-π stacking interactions in biological systems compared to the smaller pyridine core in Compound B. The dihydrothiazole group in Compound B may improve metabolic stability but reduce solubility .

Pyrazoline Derivatives (Non-Quinoline Core)

Compound C : 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde

  • Key Differences: Core structure: Dihydropyrazole (Compound C) vs. pyrazoloquinoline (Target). Functional groups: Aldehyde at position 1 (Compound C) vs. carboxamide (Target).
  • The aldehyde group may confer higher reactivity but lower stability .

Pyrazolopyrimidine and Chromene Hybrids

Compound D: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Key Differences :
    • Core structure : Pyrazolo[3,4-d]pyrimidine fused with chromen-4-one (Compound D).
    • Substituents : Sulfonamide and fluorophenyl-chromenyl groups.
  • However, the bulkier structure may reduce cell permeability compared to the target compound .

Physicochemical Data Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target ~437.45 (calc.) Not reported 4-Fluorophenyl, 4-methylphenyl
Compound A ~459.46 (calc.) Not reported 4-Methoxyphenyl, 2-fluorophenylmethyl
Compound D 589.1 (observed) 175–178 Chromen-4-one, sulfonamide
  • Trends : Fluorine and methyl groups generally lower melting points compared to bulkier substituents like chromen-4-one. The target’s calculated molecular weight is lower than Compound D’s, suggesting better bioavailability .

Biological Activity

N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a compound of interest due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the available literature on its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

  • Molecular Formula : C21H20FN3O3
  • Molecular Weight : 381.4 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties and mechanisms of action. The following sections summarize key findings.

Anticancer Activity

  • Cell Line Studies :
    • The compound has shown significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer). For instance, derivatives of pyrazole compounds have demonstrated IC50 values as low as 0.39 μM against HCT116 cells .
    • In a comparative study, the compound exhibited superior activity to standard chemotherapeutics like doxorubicin in inhibiting cell proliferation in various cancer types .
  • Mechanism of Action :
    • The mechanism through which this compound exerts its anticancer effects includes the inhibition of key signaling pathways such as PI3K/Akt/mTOR. This was evidenced by down-regulation of phosphorylated Akt and S6 ribosomal protein at concentrations as low as 5 nM .
    • Additionally, it has been reported to induce oxidative stress-mediated DNA damage in cancer cells, leading to apoptosis .

Anti-inflammatory Potential

The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives have been recognized for their ability to inhibit inflammatory pathways, potentially making them suitable for treating conditions characterized by excessive inflammation .

Data Tables

Activity Type Cell Line IC50 (μM) Mechanism
AnticancerMCF-70.46PI3K/Akt/mTOR inhibition
AnticancerHCT1160.39Induction of oxidative stress
Anti-inflammatoryVariousNot specifiedInhibition of inflammatory pathways

Case Studies

Several studies have highlighted the efficacy of compounds similar to this compound:

  • Study on Pyrazole Derivatives :
    • A study demonstrated that novel pyrazole derivatives exhibited significant anticancer activity with IC50 values ranging from 0.01 μM to 0.39 μM against various cancer cell lines including MCF7 and HCT116. These compounds were noted for their ability to inhibit Aurora-A kinase activity effectively .
  • Comparative Analysis with Standard Drugs :
    • In a comparative analysis against standard chemotherapeutic agents like cisplatin and doxorubicin, certain derivatives showed enhanced cytotoxicity and were effective in inducing apoptosis through DNA damage mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of pyrazoloquinoline derivatives typically involves condensation reactions between aldehydes/ketones and aminoquinoline precursors under acidic or basic conditions. For example, fluorine-containing analogs can be synthesized via cyclocondensation using trifluoroacetylated intermediates, as demonstrated in the preparation of 4-amino-2-methoxy-3-trifluoroacetylquinoline derivatives . Optimization involves adjusting solvent systems (e.g., DMF or N,N-dimethylacetamide), temperature (room temperature to reflux), and stoichiometric ratios of reagents like PyBOP or RuO₂ for oxidation steps . Yield improvements may require iterative purification via HPLC (e.g., Zorbax SB-C18 columns with gradient elution) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and regiochemistry. For example, downfield shifts in ¹H NMR (~δ 8.5–9.0 ppm) indicate aromatic protons near electron-withdrawing groups like the carboxamide . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray powder diffraction (XRPD) and thermal analysis (TGA/DSC) confirm crystallinity and thermal stability .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) is recommended due to the compound’s aromatic and heterocyclic nature. Stability studies should assess degradation under light, humidity, and oxidative conditions (e.g., using accelerated stability protocols at 40°C/75% RH). Note that certain derivatives, such as (Z)-2-(4-oxopent-2-enoyl) analogs, degrade in organic solvents during long-term storage, necessitating lyophilization or inert atmosphere storage .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity or solubility?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization. Molecular docking simulations (e.g., using AutoDock Vina) can model interactions with biological targets (e.g., kinases or GPCRs) to prioritize substituents for synthesis . For solubility, COSMO-RS simulations estimate logP values and guide the selection of hydrophilic groups (e.g., morpholine or piperazine) .

Q. What strategies resolve contradictions in experimental data, such as conflicting bioassay results or synthetic yields?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically analyze variables (e.g., temperature, catalyst loading) and identify interactions affecting yields or activity. For bioassay discrepancies, orthogonal assays (e.g., SPR vs. cell-based inhibition) validate target engagement. Statistical tools like ANOVA or Bayesian inference models quantify uncertainty and refine hypotheses .

Q. How can heterogeneous reaction conditions (e.g., membrane reactors or immobilized catalysts) improve scalability?

  • Methodological Answer : Membrane reactors (e.g., ceramic or polymeric membranes) enhance mass transfer in multi-phase reactions, particularly for oxidation steps involving RuO₂ . Immobilized catalysts (e.g., Pd/C or enzyme-functionalized beads) enable continuous-flow synthesis, reducing purification steps. Process analytical technology (PAT) monitors real-time parameters (e.g., pH, temperature) to maintain reproducibility .

Q. What safety considerations are critical when handling intermediates with reactive functional groups (e.g., fluorophenyl or trifluoromethyl groups)?

  • Methodological Answer : Fluorinated intermediates may release HF under acidic conditions; use chelating agents (e.g., CaCO₃) to neutralize byproducts. Personal protective equipment (PPE) and fume hoods are mandatory during scale-up. Thermal hazard analysis (e.g., DSC for exothermic peaks) identifies unstable intermediates requiring controlled heating rates .

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